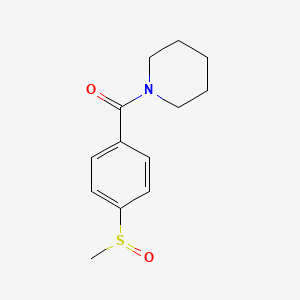
N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as CTAP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. CTAP is a selective antagonist of the mu-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain.
Mecanismo De Acción
N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide acts as a selective antagonist of the mu-opioid receptor, which is the primary target of opioid drugs. By blocking the mu-opioid receptor, N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide prevents the activation of downstream signaling pathways that are involved in the modulation of pain and reward pathways in the brain. This mechanism of action is similar to that of naloxone, a commonly used medication for the treatment of opioid overdose.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have a number of biochemical and physiological effects in animal models. These include the blockade of opioid-induced analgesia, the reduction of opioid self-administration, and the reversal of opioid-induced respiratory depression. Additionally, N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have no effect on the cardiovascular system or on gastrointestinal motility, which are common side effects of opioid drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in lab experiments is that it is a selective antagonist of the mu-opioid receptor, which allows for more specific targeting of this receptor compared to other opioid antagonists. Additionally, N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to be effective in blocking the rewarding effects of opioids, which may be useful in studying the mechanisms of addiction and relapse. However, one limitation of using N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is that it has a relatively short half-life in vivo, which may make it less suitable for long-term studies.
Direcciones Futuras
There are several future directions for the study of N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. One area of interest is the development of more potent and selective mu-opioid receptor antagonists based on the structure of N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. Additionally, there is interest in the use of N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide as a tool for studying the role of the mu-opioid receptor in addiction and relapse. Finally, there is potential for the use of N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide as a therapeutic agent for the treatment of opioid addiction and overdose in humans.
Métodos De Síntesis
The synthesis method of N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves several steps. First, 1,3,5-trimethylpyrazole-4-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with cyclopropylamine to form the cyclopropylamide intermediate. Finally, the intermediate is reacted with acetic anhydride to form N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied in animal models as a potential therapeutic agent for the treatment of opioid addiction and overdose. N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to block the rewarding effects of opioids, which may reduce the likelihood of addiction and relapse. Additionally, N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to reverse the respiratory depression associated with opioid overdose, which may be life-saving in emergency situations.
Propiedades
IUPAC Name |
N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-7-10(8(2)14(3)13-7)6-11(15)12-9-4-5-9/h9H,4-6H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLULOHKSCZZRJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(azetidine-1-carbonyl)phenyl]benzamide](/img/structure/B7509436.png)

![1-(benzenesulfonyl)-N-(2,4-dimethylphenyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]cyclopropane-1-carboxamide](/img/structure/B7509450.png)
![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7509451.png)
![2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7509460.png)



![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide](/img/structure/B7509496.png)


![(3-Chloro-1-methylindol-2-yl)-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7509525.png)
